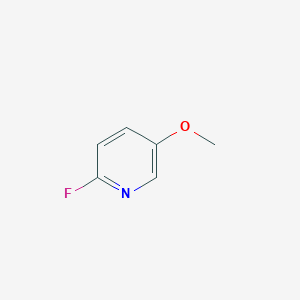

2-Fluoro-5-methoxypyridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluoro-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZQZUAJEWXGQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597010 | |

| Record name | 2-Fluoro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136888-79-4 | |

| Record name | 2-Fluoro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Fluoro 5 Methoxypyridine and Its Derivatives

Direct Fluorination Approaches for Pyridine (B92270) Derivatives

Direct fluorination methods offer a convergent approach to 2-fluoro-5-methoxypyridine by introducing the fluorine substituent at a late stage of the synthesis. These methods are often advantageous for creating diverse derivatives for structure-activity relationship studies.

Diazotization and Fluorination from Aminopyridines

A classic and reliable method for introducing a fluorine atom onto an aromatic ring is through the Balz-Schiemann reaction. wikipedia.org This reaction involves the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source, typically tetrafluoroborate (B81430) (BF₄⁻). wikipedia.org

In the context of this compound synthesis, the starting material is 2-amino-5-methoxypyridine (B21397). This amine is treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid like fluoroboric acid (HBF₄), to form the corresponding diazonium tetrafluoroborate salt. wikipedia.org Gentle heating of this isolated salt then yields the desired this compound, along with nitrogen gas and boron trifluoride as byproducts. wikipedia.org

Innovations to the traditional Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can sometimes lead to improved yields. wikipedia.org Furthermore, diazotization can be effected with nitrosonium salts, such as [NO]SbF₆, avoiding the need to isolate the diazonium intermediate. wikipedia.org A greener approach involves conducting the diazotization and subsequent fluoro-dediazoniation in ionic liquids, which can simplify the workup, enhance safety, and allow for the recycling of the reaction medium. researchgate.net

A patent describes a process for synthesizing 2-methoxy-3-bromo-5-fluoropyridine starting from 2-methoxy-5-aminopyridine. google.com This process involves dissolving the aminopyridine in an acid, adding a nitrite to form the diazonium intermediate, and then reacting it with a fluorination reagent to produce 2-methoxy-5-fluoropyridine. google.com

Nucleophilic Displacement with Fluoride

Nucleophilic aromatic substitution (SɴAr) presents another powerful strategy for the synthesis of 2-fluoropyridines. In this approach, a suitable leaving group at the 2-position of the pyridine ring is displaced by a fluoride ion. The reactivity of halopyridines in SɴAr reactions is influenced by the nature of the leaving group and the reaction conditions. While chloropyridines are more commonly used due to their commercial availability, fluoropyridines often exhibit faster reaction rates. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov

The efficiency of SɴAr is highly dependent on the electron-withdrawing nature of the pyridine ring and any activating groups present. The nitrogen atom in the pyridine ring itself activates the 2- and 4-positions towards nucleophilic attack. For the synthesis of this compound, a precursor such as 2-chloro-5-methoxypyridine (B151447) or 2-bromo-5-methoxypyridine (B47582) would be reacted with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). The use of phase-transfer catalysts or aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can facilitate the reaction.

Research has shown that microwave heating can dramatically reduce reaction times for nucleophilic aromatic substitution on halopyridines. sci-hub.se Studies on the reaction of various 2-halopyridines with different nucleophiles have provided insights into the reactivity trends. For instance, with sulfur nucleophiles, the reactivity follows the order I > Br > Cl > F, suggesting that the cleavage of the carbon-halogen bond is the rate-determining step. sci-hub.se In contrast, with oxygen nucleophiles like benzyl (B1604629) alcohol, the reactivity order is F > Cl > Br > I, indicating that the initial attack of the nucleophile is the rate-determining step, favored by the high electronegativity of fluorine. sci-hub.se

C-H Fluorination Methodologies

Direct C-H fluorination has emerged as a cutting-edge strategy for the synthesis of fluorinated heterocycles, offering the potential for highly efficient and atom-economical transformations. This approach avoids the need for pre-functionalized starting materials, directly converting a C-H bond to a C-F bond.

For the synthesis of this compound, this would involve the selective fluorination of 5-methoxypyridine at the C2 position. A notable method for the site-selective fluorination of pyridines and diazines utilizes silver(II) fluoride (AgF₂). nih.gov These reactions typically occur at ambient temperature with high selectivity for the position adjacent to the ring nitrogen. nih.gov The mild conditions of this method make it compatible with a variety of functional groups. nih.gov

Mechanistic studies suggest that the reaction pathway is inspired by classic pyridine amination reactions. nih.gov Competition experiments have shown that more Lewis basic pyridines undergo C-H fluorination preferentially. acs.org The development of mild and inexpensive oxidative fluorination conditions, such as using potassium fluoride in combination with trichloroisocyanuric acid (TCICA), has also been reported for other heteroatoms and could potentially be adapted for C-H fluorination of pyridines. ethz.ch

While this method is promising, its application to 5-methoxypyridine would need to be specifically investigated to determine the regioselectivity and yield of this compound. The presence of the methoxy (B1213986) group could influence the electronic properties of the pyridine ring and thus the outcome of the fluorination reaction.

Synthesis via Methoxy-Pyridine Precursors

An alternative to direct fluorination is to start with a pyridine ring that already contains the methoxy group and then introduce the fluorine atom or build the desired functionality.

Fluorination of 2-Methoxypyridine (B126380)

The direct fluorination of 2-methoxypyridine presents a challenge due to the electron-donating nature of the methoxy group, which can deactivate the pyridine ring towards certain electrophilic fluorinating agents and potentially direct the fluorine to other positions. However, late-stage functionalization strategies involving a combination of fluorination and subsequent nucleophilic aromatic substitution have been successfully employed for complex pyridines. nih.gov

A potential, though less direct, route could involve the initial functionalization of 2-methoxypyridine at the 5-position to introduce a group that can be later converted to a fluorine atom. For example, nitration of 2-methoxypyridine would likely yield 2-methoxy-5-nitropyridine (B154726), which could then be reduced to 2-methoxy-5-aminopyridine. This amine could subsequently undergo a Balz-Schiemann reaction as described in section 2.1.1 to yield this compound.

A related transformation involves the synthesis of 5-fluoro-2-hydroxypyridine (B1303129) from 5-fluoro-2-methoxypyridine (B1304894) via treatment with a strong acid like HCl. chemicalbook.com This demonstrates the cleavage of the methyl-ether linkage under acidic conditions.

Derivatization of 2-Methoxy-5-aminopyridine

As mentioned previously, 2-methoxy-5-aminopyridine is a key intermediate for the synthesis of this compound via the Balz-Schiemann reaction. google.com The synthesis of 2-methoxy-5-aminopyridine itself can be achieved from 2-methoxy-5-nitropyridine through a reduction reaction. google.com

The synthesis of 2-amino-5-methoxypyridine has been reported by reacting 2-amino-5-iodopyridine (B21400) with sodium methoxide (B1231860) in the presence of copper powder. prepchem.com This nucleophilic substitution of iodide by methoxide provides an alternative route to this important precursor.

Furthermore, 2-methoxy-5-aminopyridine can be a versatile starting material for other derivatives. For instance, it can be used in coupling reactions to build more complex molecular scaffolds. The amino group provides a handle for a wide range of chemical transformations, including acylation, alkylation, and participation in cross-coupling reactions.

A study on the synthesis of methoxypyridine-derived gamma-secretase modulators initiated the synthesis of a key intermediate, 6-bromo-2-methoxy-3-aminopyridine, through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide. nih.gov This highlights the utility of nucleophilic substitution of halogens by methoxide in the preparation of functionalized methoxypyridines.

Synthesis from Related Pyridine Scaffolds

The transformation of readily available pyridine derivatives serves as a common and efficient strategy for the preparation of this compound.

One synthetic pathway to derivatives of this compound begins with 2-fluoro-5-methylpyridine (B1304807). This starting material can undergo oxidation to form a 2-fluoro-5-pyridine formate (B1220265) intermediate. google.com This intermediate is then subsequently converted to other functional groups. For instance, treatment with oxalyl chloride or thionyl chloride can yield 2-fluoro-5-formyl chloropyridine. google.com This method provides a route to introduce a carbonyl group at the 5-position, which can be a precursor for a methoxy group through further chemical transformations, although direct conversion to the methoxy derivative from the methyl group is a challenging oxidation.

| Starting Material | Reagents | Product |

| 2-Fluoro-5-methylpyridine | 1. KMnO₄ or NaMnO₄ 2. Oxalyl chloride or Thionyl chloride | 2-Fluoro-5-formyl chloropyridine |

Table 1: Synthesis of a 2-fluoro-5-formylpyridine (B1317766) derivative from 2-fluoro-5-methylpyridine. google.com

The transformation of other halogenated pyridines is a versatile approach. For example, 2-methoxy-5-aminopyridine can be converted to 2-methoxy-5-fluoropyridine. google.com This process involves diazotization of the amino group in the presence of an acid, followed by a fluorination reaction. google.com This method highlights the utility of amino-pyridines as precursors.

Another strategy involves the demethylation of this compound to produce 5-fluoro-2-hydroxypyridine. chemicalbook.com This reaction can be achieved by heating with strong acids like hydrochloric acid or hydrobromic acid. chemicalbook.com While this is the reverse of the desired methoxy-group introduction, it demonstrates the chemical relationship and potential for interconversion between these functional groups on the pyridine ring.

Multi-Step Synthetic Routes for Complex Derivatives

The synthesis of more complex derivatives of this compound often requires multi-step sequences that allow for the precise introduction of various functional groups.

The regioselective introduction of additional halogen atoms onto the this compound scaffold is a key step for further functionalization. Bromination of 2-methoxy-5-fluoropyridine can be achieved using brominating agents like N-bromosuccinimide or liquid bromine. google.com The reaction is typically carried out at temperatures ranging from 20-90 °C and results in the formation of 2-methoxy-3-bromo-5-fluoropyridine. google.com This positions a bromine atom that can be used in subsequent cross-coupling reactions.

| Starting Material | Brominating Agent | Product | Reaction Conditions |

| 2-Methoxy-5-fluoropyridine | N-bromosuccinimide or liquid bromine | 2-Methoxy-3-bromo-5-fluoropyridine | 20-90 °C, 2-6 h |

Table 2: Bromination of 2-methoxy-5-fluoropyridine. google.com

Regioselective functionalization is critical for building complex molecular architectures. The directing effects of existing substituents on the pyridine ring play a crucial role in determining the position of incoming groups. For instance, in 3,5-disubstituted pyridines, fluorination with reagents like AgF₂ can exhibit high selectivity for the position alpha to the nitrogen atom. acs.org The inherent electronic properties of the substituted pyridine guide the regioselectivity of these transformations. The ability to control the position of functionalization is essential for creating specific isomers of complex derivatives. mdpi.comrsc.org

The synthesis of boronic acid derivatives of this compound opens up possibilities for a wide range of carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. nih.gov (5-Fluoro-2-methoxypyridin-3-yl)boronic acid can be prepared through several methods. arkat-usa.org One common approach is the palladium-catalyzed borylation of a halogenated precursor, such as 3-bromo-5-fluoro-2-methoxypyridine, with a boron source like bis(pinacolato)diboron. Alternatively, a two-step synthesis can be employed where 5-fluoro-2-methoxypyridine is first reacted with a boronic acid pinacol (B44631) ester in the presence of a Lewis acid, followed by hydrolysis of the resulting pinacol ester. These boronic acid derivatives are valuable intermediates in the synthesis of complex molecules. uni.lu

| Precursor | Method | Product |

| 3-Bromo-5-fluoro-2-methoxypyridine | Palladium-catalyzed borylation with bis(pinacolato)diboron | (5-Fluoro-2-methoxypyridin-3-yl)boronic acid pinacol ester |

| 5-Fluoro-2-methoxypyridine | Two-step synthesis via boronic acid pinacol ester | (5-Fluoro-2-methoxypyridin-3-yl)boronic acid |

Table 3: General methods for the formation of boronic acid derivatives.

Synthesis of Chiral Derivatives

The generation of chiral derivatives of fluorinated pyridines is a significant challenge in synthetic chemistry, with applications in pharmaceuticals and materials science. While direct asymmetric synthesis of this compound derivatives is not extensively documented in publicly available literature, methodologies applied to analogous fluorinated and heterocyclic systems provide a clear blueprint for achieving enantiopure compounds. These strategies primarily rely on asymmetric catalysis to introduce stereocenters with high levels of control.

One prominent strategy involves the enantioselective fluorination of alkenes . For instance, chiral aryl iodide catalysts have been employed in fluorolactonization reactions using a nucleophilic fluoride source like HF-pyridine. nih.gov This method creates fluorine-bearing stereogenic centers with high enantio- and diastereoselectivity. nih.gov Another approach uses chiral resorcinol-derived aryl iodides for the vicinal difluorination of styrenes, which can be extended to create chiral fluorinated building blocks. nih.gov

Asymmetric hydrogenation of fluorinated pyridine precursors represents another powerful tool. The cis-selective hydrogenation of fluoropyridines to yield (multi)fluorinated piperidines has been achieved using heterogeneous catalysts like palladium on carbon. acs.org This method can be adapted for the synthesis of enantioenriched fluorinated piperidines, demonstrating its utility in creating chiral derivatives. acs.org

Furthermore, the use of chiral transition metal complexes is a well-established method for asymmetric synthesis. Chiral Ni(II) complexes, for example, have been successfully used in the synthesis of fluorinated amino acids. beilstein-journals.org This strategy involves the alkylation of a chiral Ni(II) complex with a fluorinated alkyl iodide, where the chiral ligand on the metal center directs the stereochemical outcome of the reaction with high diastereoselectivity. beilstein-journals.org Such approaches could be adapted for the asymmetric functionalization of the this compound scaffold.

A summary of representative chiral catalysts and their applications in the synthesis of fluorinated compounds is presented below.

| Catalyst Type | Application | Key Features |

| Chiral Aryl Iodide | Enantioselective fluorolactonization | Uses nucleophilic fluoride; high enantio- and diastereoselectivity. nih.gov |

| Chiral Resorcinol-derived Aryl Iodide | Enantioselective vicinal difluorination | Effective for electron-deficient styrenes. nih.gov |

| Heterogeneous Palladium | Asymmetric hydrogenation | cis-selective reduction of fluoropyridines; yields enantioenriched piperidines. acs.org |

| Chiral Ni(II) Complex | Asymmetric synthesis of fluorinated amino acids | High diastereoselectivity through ligand control. beilstein-journals.org |

Advanced Synthetic Considerations

The synthesis of this compound and its derivatives is increasingly benefiting from advanced chemical technologies that prioritize efficiency, environmental sustainability, and scalability.

Catalytic Systems in this compound Synthesis

Catalytic systems are fundamental to the efficient synthesis of this compound and its analogues, enabling reactions that would otherwise be difficult or inefficient. Palladium-based catalysts are particularly prominent in this field.

Palladium-catalyzed cross-coupling reactions are a cornerstone for constructing the pyridine core and introducing functional groups. For instance, the Suzuki-Miyaura coupling can be used to form C-C bonds, such as in the synthesis of methoxypyridine-derived gamma-secretase modulators where a palladium catalyst facilitates the coupling of a boronic acid with a pyridine derivative. nih.gov Similarly, palladium-catalyzed C-H fluorosilylation of 2-phenylpyridines has been demonstrated, offering a pathway to novel silafluorene equivalents. nih.gov

Recent advances have also focused on direct C-H fluorination . Palladium catalysis has been developed for the C-H fluorination of a broad range of arenes, including complex, drug-like molecules. springernature.com This method often involves a high-valent palladium(IV)-fluoride intermediate and can be applied to pyridine systems. springernature.com

Decarbonylative fluoroalkylation is another innovative palladium-catalyzed reaction that allows for the formation of aryl-fluoroalkyl bonds from fluoroalkylcarboxylic acid-derived electrophiles and aryl organometallics. nih.gov This methodology has been optimized by studying the individual steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.gov

The following table summarizes key catalytic systems used in the synthesis of fluorinated pyridines and related compounds.

| Catalyst System | Reaction Type | Substrates |

| Pd(dppf)Cl₂ | Suzuki-Miyaura Coupling | Pyridyl boronic acids and halo-pyridines. nih.gov |

| Palladium(0)/Ligand | C-H Fluorosilylation | 2-Phenylpyridines. nih.gov |

| Palladium(II) Catalyst | C-H Fluorination | Arenes and heterocycles. springernature.com |

| (SPhos)Pd | Decarbonylative Difluoromethylation | Aryl boronate esters and difluoromethyl acetyl fluoride. nih.gov |

Green Chemistry Approaches in Synthetic Pathways

Green chemistry principles are increasingly being integrated into the synthesis of pyridine derivatives to reduce environmental impact. These approaches focus on minimizing waste, using less hazardous substances, and improving energy efficiency.

One notable green approach is the use of microwave-assisted synthesis . This technique has been applied to the one-pot, four-component reaction to produce novel pyridine derivatives in high yields and short reaction times. nih.govacs.org The use of ethanol (B145695) as a solvent further enhances the green credentials of this method. acs.org

Solvent- and halide-free synthesis is another important green strategy. An atom-economical synthesis of pyridine-2-yl substituted ureas has been developed from pyridine N-oxides and dialkylcyanamides without the need for solvents or halide reagents. rsc.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes offers a green route to substituted pyridines, avoiding the use of more toxic heavy metal catalysts. rsc.org

Continuous flow chemistry is emerging as a powerful green technology for the synthesis of fluorinated heterocycles. google.com This method allows for better control over reaction parameters, improved safety, and easier scalability. The synthesis of fluorinated pyrazoles has been demonstrated in a continuous flow system, highlighting the potential of this technology for the production of this compound and its derivatives. google.comtib.eu

| Green Chemistry Approach | Example Application | Advantages |

| Microwave-Assisted Synthesis | One-pot synthesis of pyridine derivatives | High yields, short reaction times, low energy consumption. nih.govacs.org |

| Solvent- and Halide-Free Synthesis | Synthesis of pyridine-2-yl ureas | Atom-economical, reduced waste. rsc.org |

| Iron Catalysis | Cyclization to form substituted pyridines | Use of an environmentally benign metal catalyst. rsc.org |

| Continuous Flow Chemistry | Synthesis of fluorinated pyrazoles | Enhanced safety, scalability, and process control. google.comtib.eu |

Scalability and Industrial Production Methodologies

The transition from laboratory-scale synthesis to industrial production requires robust, cost-effective, and scalable methodologies. For this compound and its derivatives, which are valuable intermediates in the pharmaceutical and agrochemical industries, several industrial-scale processes have been developed. nbinno.com

A patented method for the industrial production of 2-fluoro-5-formyl chloropyridine, a related compound, starts from 2-fluoro-5-methylpyridine. google.com The process involves oxidation with potassium permanganate (B83412) followed by chlorination with thionyl chloride or oxalyl chloride. google.com This two-step reaction is reported to have a high conversion rate and produces a high-purity product suitable for industrial use. google.com

Another patent describes a scalable synthesis of 2-methoxy-3-bromo-5-fluoropyridine. google.com This process starts with 2-methoxy-5-aminopyridine, which undergoes diazotization followed by a fluorination reaction to yield 2-methoxy-5-fluoropyridine. google.com Subsequent bromination provides the final product. google.com

For trifluoromethylpyridines, vapor-phase synthesis is a common industrial approach. nih.gov This can involve a stepwise process of chlorination followed by fluorination or a simultaneous vapor-phase chlorination/fluorination at high temperatures over a transition metal-based catalyst. nih.gov These methods are advantageous for producing key intermediates in large quantities. nih.gov

The table below outlines key aspects of industrial production methods for related fluorinated pyridine compounds.

| Starting Material | Key Process Steps | Target Compound/Intermediate | Key Advantages |

| 2-Fluoro-5-methylpyridine | Oxidation, Acyl chlorination | 2-Fluoro-5-formyl chloropyridine | High conversion, high purity, suitable for industrial production. google.com |

| 2-Methoxy-5-aminopyridine | Diazotization, Fluorination, Bromination | 2-Methoxy-3-bromo-5-fluoropyridine | Scalable process. google.com |

| 3-Picoline | Vapor-phase chlorination and fluorination | 2,3-Dichloro-5-(trifluoromethyl)pyridine | High-temperature, continuous process for large-scale production. nih.gov |

| 2-Methoxy-5-fluorouracil | Chlorination, Amination, Acidic hydrolysis | 5-Flucytosine | High yield, fewer pollutants, suitable for industrial application. google.com |

Chemical Reactivity and Transformation Mechanisms of 2 Fluoro 5 Methoxypyridine

Reactions at the Pyridine (B92270) Ring

The pyridine ring of 2-Fluoro-5-methoxypyridine is the primary site for chemical modifications, undergoing several key reaction types including nucleophilic and electrophilic substitutions, metalations, and redox reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for this compound, primarily due to the electron-deficient nature of the pyridine ring, which is further enhanced by the fluorine atom at the C-2 position. The reaction proceeds via a two-step addition-elimination mechanism, involving a high-energy Meisenheimer intermediate. The stability of this intermediate is crucial and dictates the feasibility and regioselectivity of the substitution. For pyridines, nucleophilic attack is strongly favored at the C-2 and C-4 positions as the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom.

The fluorine atom at the C-2 position of this compound is an excellent leaving group for SNAr reactions. The high electronegativity of fluorine activates the C-2 position for nucleophilic attack. Compared to other halogens, the carbon-fluorine bond is strong; however, in the context of SNAr, the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the electron-withdrawing nature of fluorine. Consequently, 2-fluoropyridines often exhibit higher reactivity in SNAr reactions than their chloro or bromo counterparts.

Below is a table summarizing typical SNAr reactions involving the displacement of fluorine on 2-fluoropyridine (B1216828) systems.

| Nucleophile | Reagent Example | Product Type |

| Oxygen | Sodium Methoxide (B1231860) (NaOMe) | 2-Alkoxypyridine |

| Nitrogen | Morpholine | 2-Aminopyridine derivative |

| Sulfur | Sodium Thiophenoxide (NaSPh) | 2-(Arylthio)pyridine |

| Carbon | Grignard Reagents (RMgX) | 2-Alkyl/Arylpyridine |

This table represents general reactivity patterns for 2-fluoropyridines.

While fluorine is the most common leaving group in SNAr reactions of this compound, analogous reactions involving other leaving groups are also relevant. If one were to start with 2-chloro- or 2-bromo-5-methoxypyridine (B47582), similar nucleophilic substitutions would occur at the C-2 position. However, the reactivity order generally follows the trend F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions and is a hallmark of the SNAr mechanism where the bond-breaking step is not rate-determining.

The methoxy (B1213986) group itself is generally a poor leaving group in SNAr reactions. However, under forcing conditions or with specific reagents like organolithium or Grignard reagents, displacement of a methoxy group ortho to a carboxylate has been observed in other aromatic systems. This suggests that under specific circumstances, the methoxy group in this compound could potentially be displaced, although this is less common than the displacement of the halogen.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. When EAS does occur on unsubstituted pyridine, it typically directs the incoming electrophile to the C-3 position.

In this compound, the outcome of EAS is determined by the competing directing effects of the two substituents.

2-Fluoro group: This is a deactivating group due to its strong inductive electron-withdrawing effect. It is considered an ortho, para-director, but its deactivating nature significantly slows down the reaction.

5-Methoxy group: This is an activating group because its strong +M (mesomeric or resonance) effect outweighs its -I (inductive) effect. It is an ortho, para-director.

The powerful activating and directing effect of the methoxy group is expected to dominate the reaction's regioselectivity. The positions ortho to the methoxy group are C-4 and C-6, and the para position is C-2 (which is already substituted). The C-4 and C-6 positions are therefore the most likely sites for electrophilic attack. The fluorine at C-2 will disfavor substitution at the adjacent C-3 position. Therefore, electrophilic substitution on this compound is predicted to occur preferentially at the C-4 or C-6 positions.

Metalation and Deprotometalation Reactions

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic rings. In this reaction, a substituent directs a strong base (typically an organolithium reagent) to deprotonate an adjacent C-H bond, forming an organometallic intermediate that can then be trapped with an electrophile.

For this compound, both the fluoro and methoxy groups can act as directing groups for metalation.

2-Fluoro group: The fluorine atom can direct lithiation to the C-3 position.

5-Methoxy group: The methoxy group is a well-established directing group and would direct metalation to the C-4 and C-6 positions.

Research on the metalation of substituted pyridines indicates that the regioselectivity can be complex and dependent on the specific base, solvent, and temperature used. For instance, the metalation of 2-methoxypyridine (B126380) has been studied and provides a useful precedent. acs.org In the case of this compound, a competition between deprotonation at C-3, C-4, and C-6 would be expected. The relative acidity of these protons, influenced by the inductive and resonance effects of the substituents, will determine the major product. Studies on related systems, such as 2,5-dibromo-4-methoxypyridine, have shown that regioselective metalation can be achieved, highlighting the synthetic utility of these reactions. researchgate.net

Oxidation and Reduction Reactions

The pyridine ring is generally resistant to oxidation, often requiring harsh conditions. However, substituents on the ring can be susceptible to oxidation. For example, a related compound, 2-fluoro-5-methylpyridine (B1304807), can be oxidized to 2-fluoro-5-pyridinecarboxylic acid using a strong oxidizing agent like potassium permanganate (B83412). This indicates that the pyridine core of this compound would likely remain intact under similar conditions, while the methoxy group could potentially be oxidized or cleaved.

The reduction of the pyridine ring is also possible, typically requiring catalytic hydrogenation under pressure or dissolving metal reductions. These reactions would convert the aromatic pyridine ring into a piperidine (B6355638) ring. The specific conditions required for the reduction of this compound would depend on the desired outcome, as the fluorine atom could also be susceptible to hydrogenolysis (cleavage by reduction) under certain catalytic hydrogenation conditions.

Reactions of the Methoxy Group

The methoxy group at the C5 position is an electron-donating group through resonance, which can influence the regioselectivity of certain reactions.

The cleavage of the methyl-oxygen bond in the methoxy group of this compound is a key transformation, yielding 5-fluoro-2-hydroxypyridine (B1303129). This conversion can be effectively achieved using strong acids under heat. For instance, treating a toluene (B28343) solution of this compound with 35% hydrochloric acid at 145°C for two hours results in the formation of 5-fluoro-2-hydroxypyridine. chemicalbook.com Similarly, using 48% hydrobromic acid in water at 100°C for six hours achieves the same demethylation. chemicalbook.com

While specific examples for this compound are documented with hydrohalic acids, other general reagents for aryl methyl ether cleavage are known and could potentially be applied. These include boron tribromide (BBr₃), trimethylsilyl (B98337) iodide (TMSI), and sodium thioethoxide (B8401739) in DMF. researchgate.netgoogle.com

Table 1: Reported Demethylation Conditions for this compound

| Reagent | Solvent | Temperature | Time | Product |

|---|---|---|---|---|

| 35% HCl | Toluene | 145°C | 2 hr | 5-Fluoro-2-hydroxypyridine chemicalbook.com |

| 48% HBr | Water | 100°C | 6 hr | 5-Fluoro-2-hydroxypyridine chemicalbook.com |

While demethylation is a primary reaction of the methoxy group, other transformations are conceivable, though less commonly reported for this specific substrate. In broader pyridine chemistry, methoxy groups can sometimes be displaced via nucleophilic aromatic substitution, especially if activated by other ring substituents. However, in this compound, the fluorine atom at the 2-position is a far more reactive site for nucleophilic substitution, making transformations at the C5-methoxy position less favorable.

Reactions of the Fluorine Atom

The fluorine atom at the 2-position has a profound impact on the reactivity of the pyridine ring. As a highly electronegative element, it exerts a strong electron-withdrawing inductive effect. This effect, combined with the inherent electron-deficient nature of the pyridine nitrogen, significantly activates the C2 position for nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov

The rate of SNAr on halopyridines is highly dependent on the nature of the halogen. Fluorine, despite having the strongest carbon-halogen bond, is typically the best leaving group in this context due to its ability to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. nih.gov Studies on simpler systems have shown that 2-fluoropyridine reacts with sodium ethoxide over 300 times faster than 2-chloropyridine. nih.gov This high reactivity makes the fluorine atom in this compound the primary site for reactions with a wide range of nucleophiles, including those derived from alcohols, amines, and thiols. nih.gov

In electrophilic aromatic substitution, the fluorine atom and the methoxy group exert opposing effects. Fluorine is a deactivating but ortho-, para-directing group, while the methoxy group is an activating, ortho-, para-directing group. However, electrophilic substitution on the pyridine ring is generally difficult and often requires harsh conditions. The pyridine nitrogen itself strongly deactivates the ring (especially at the ortho and para positions) and can be protonated under acidic reaction conditions, further increasing deactivation. stackexchange.com When such reactions do occur, substitution typically favors the meta-position (C3) relative to the nitrogen. quora.com

In nucleophilic aromatic substitution, the fluorine atom at C2 makes this position the most electrophilic site, thus directing incoming nucleophiles to displace it. youtube.com For other reaction types, such as ortho-lithiation, the directing effects are more complex. The pyridine nitrogen can direct lithiation to the C2 position, but this is blocked by the fluorine. The methoxy group is also an ortho-directing group for lithiation. Therefore, deprotonation would most likely occur at the C4 or C6 positions, influenced by the combined effects of the nitrogen and methoxy groups. ntu.edu.sg

Cross-Coupling Reactions

The C2-fluorine bond in this compound, while reactive towards SNAr, can also participate in various palladium- or nickel-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. Although aryl fluorides are generally less reactive in cross-coupling than other aryl halides, specialized catalyst systems have been developed to facilitate these transformations. researchgate.net

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl fluoride (B91410) with a boronic acid or ester. wikipedia.orglibretexts.org It is a versatile method for creating new carbon-carbon bonds.

Buchwald-Hartwig Amination: This method forms a carbon-nitrogen bond by coupling the aryl fluoride with a primary or secondary amine. wikipedia.orglibretexts.org This is a key route to substituted aminopyridines.

Sonogashira Coupling: This reaction involves the coupling of the aryl fluoride with a terminal alkyne to form an alkynylpyridine, typically using both palladium and copper catalysts. mdpi.comwikipedia.org

Negishi Coupling: This reaction couples the aryl fluoride with an organozinc reagent. wikipedia.orgorganic-chemistry.org Organozinc reagents derived from 2-fluoropyridines, such as 5-fluoro-2-pyridylzinc bromide, are known to participate in these couplings. sigmaaldrich.com

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions, especially when using the less reactive C-F bond. Sterically hindered and electron-rich phosphine (B1218219) ligands are often required to promote the initial oxidative addition of the aryl fluoride to the metal center. rug.nl

Table 2: General Conditions for Cross-Coupling Reactions of Aryl Fluorides

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand System | Typical Base |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ / R-B(OR)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄) or Pd(II) precatalyst with phosphine ligands (e.g., XPhos, SPhos) wikipedia.orgnih.gov | K₂CO₃, Cs₂CO₃, K₃PO₄ wikipedia.org |

| Buchwald-Hartwig | R₂NH | Pd(0) or Pd(II) with bulky phosphine ligands (e.g., BrettPhos, RuPhos) libretexts.org | NaOtBu, K₃PO₄, LiHMDS libretexts.org |

| Sonogashira | R-C≡CH | Pd catalyst (e.g., PdCl₂(PPh₃)₂) with a Cu(I) co-catalyst (e.g., CuI) wikipedia.orgorganic-chemistry.org | Amine base (e.g., NEt₃, piperidine) mdpi.com |

| Negishi | R-ZnX | Pd(0) or Ni(0) complex with phosphine ligands (e.g., PPh₃, dppe) wikipedia.org | None required |

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. nih.govresearchgate.net In the context of this compound, this reaction typically involves the coupling of a pyridine derivative with a boronic acid or its ester. The reaction is catalyzed by a palladium complex and requires a base. nih.govclaremont.edu

The general scheme for the Suzuki-Miyaura coupling involves an oxidative addition of the halo-pyridine to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and selectivity. For instance, palladium catalysts like Pd(OAc)₂, Pd(PPh₃)₄, and PdCl₂(dppf) are commonly employed.

A key challenge in the Suzuki-Miyaura coupling of 2-substituted pyridines is the potential for slow transmetalation and protodeboronation of the heteroaryl boronic acid. nih.gov To address this, specific catalyst systems and reaction conditions have been developed. For example, catalysts based on phosphite (B83602) or phosphine oxide ligands have shown high activity for the coupling of 2-pyridyl boron derivatives. nih.gov

| Catalyst System | Coupling Partners | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ / Ligand 1 | 3,5-(bis-trifluoromethyl)bromobenzene & 2-pyridylboronate | KF | Dioxane | - | 82 |

| Pd₂(dba)₃ / Ligand 1 | 4-bromoanisole & 2-pyridylboronate | KF | Dioxane | - | 74 |

| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride & boronic acids/esters | - | - | 65-100 | 5-89 |

Data derived from multiple research findings. nih.govclaremont.edu

Heck and Sonogashira Coupling

The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a valuable tool for C-C bond formation and typically proceeds with trans selectivity. organic-chemistry.org The catalytic cycle involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org While specific examples involving this compound are not detailed in the provided results, the general principles of the Heck reaction are applicable. wikipedia.orgmdpi.com The reaction is often catalyzed by palladium complexes such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) in the presence of a base like triethylamine (B128534) or potassium carbonate. wikipedia.org

The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.org It is particularly useful for the synthesis of complex molecules due to its mild reaction conditions. wikipedia.orgnih.gov

Research has demonstrated the successful Sonogashira cross-coupling of bromo-fluoro-cyanopyridines with a variety of terminal alkynes. soton.ac.uk This process allows for the introduction of alkynyl groups onto the pyridine ring, which can then be further functionalized. soton.ac.uk The reaction conditions are generally mild and can tolerate a range of functional groups. soton.ac.uk

| Catalyst System | Substrates | Base | Solvent | Yield (%) |

| Pd(PPh₃)₄ / CuI | 5-substituted 3,4-dihalo-2(5H)-furanones and terminal alkynes | KF | Toluene | Moderate to good |

| K₂PdCl₄ / S-Phos | 5-bromo-2′-deoxyuridine and terminal alkynes | n-Bu₄N⁺OH⁻ | EtOH/H₂O | High |

Data compiled from various studies on Sonogashira coupling. nih.govsioc-journal.cn

Other Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura, Heck, and Sonogashira reactions, other metal-catalyzed couplings can be employed to functionalize this compound. While specific examples with this exact substrate are not extensively detailed, related chemistries on similar pyridine systems suggest possibilities. For instance, Negishi coupling, which utilizes organozinc reagents, and Stille coupling, which employs organotin reagents, are powerful alternatives for C-C bond formation. researchgate.net These reactions often exhibit different functional group tolerances and selectivities compared to the more common coupling reactions.

Derivatization for Complex Molecular Architectures

The functional groups on this compound, namely the fluorine and methoxy groups, provide handles for further chemical transformations, enabling the construction of more intricate molecular structures. pressbooks.pubpressbooks.pub

Formation of Fused Ring Systems

The pyridine ring of this compound can serve as a scaffold for the construction of fused ring systems. These structures are prevalent in many biologically active compounds and advanced materials. Annulation strategies, where a new ring is built onto the existing pyridine core, are a common approach. For example, a tandem condensation of propiolamide (B17871) with cyclic β-keto methyl esters has been shown to be an effective method for creating 5,6-fused 2-pyridone ring systems. organic-chemistry.org While this specific example does not start with this compound, the principle of using a substituted pyridine to build fused systems is a key strategy in organic synthesis. The substituents on the initial pyridine ring can influence the course of the annulation and the properties of the final fused product.

Introduction of Heteroatoms and Functional Groups

The introduction of additional heteroatoms and functional groups onto the this compound framework is crucial for modulating its chemical and physical properties. pressbooks.pubpressbooks.pub Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions. pressbooks.pubpressbooks.pub

The fluorine atom at the 2-position can potentially be displaced by nucleophiles under certain conditions, allowing for the introduction of other heteroatoms like oxygen, nitrogen, or sulfur. The methoxy group at the 5-position can also be a site for chemical modification. For instance, it could be cleaved to a hydroxyl group, which can then be used for further derivatization.

Furthermore, the pyridine ring itself can be functionalized. For example, the formyl group can be introduced, as seen in 2-fluoro-5-formylpyridine (B1317766), which then opens up a wide range of subsequent chemical transformations, such as reductive amination or oxidation to a carboxylic acid. nih.gov The introduction of a methoxymethoxymethyl group, as in 2-fluoro-5-(methoxymethoxymethyl)pyridine, provides a protected hydroxymethyl group that can be deprotected at a later synthetic stage. nih.gov These transformations allow for the systematic buildup of molecular complexity and the fine-tuning of the molecule's properties for specific applications.

Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 5 Methoxypyridine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, different NMR techniques can provide information about the proton and carbon frameworks, as well as the environment of fluorine atoms.

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of hydrogen atoms in a molecule. For 2-Fluoro-5-methoxypyridine, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) would be expected to show distinct signals for the methoxy (B1213986) protons and the three aromatic protons on the pyridine (B92270) ring. The methoxy group protons would appear as a singlet, while the aromatic protons would exhibit a more complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom.

In an analogue, 2-fluoro-5-methylpyridine (B1304807), the methyl protons introduce a new signal, and the aromatic protons' shifts are influenced by the electron-donating methyl group. sigmaaldrich.com For instance, in 2-phenylpyridine, a related compound, the proton signals are observed in the aromatic region, with specific multiplicities and coupling constants that help in their assignment. rsc.org

Table 1: Representative ¹H NMR Data for this compound Analogues

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2-Phenylpyridine rsc.org | CDCl₃ | 8.83 – 8.60 | m | 1H |

| 8.11 – 7.91 | m | 2H | ||

| 7.84 – 7.65 | m | 2H | ||

| 7.55 – 7.48 | m | 2H | ||

| 7.47 – 7.40 | m | 1H | ||

| 7.37 – 7.15 | m | 1H | ||

| 2-(2-Methoxyphenyl)pyridine rsc.org | CDCl₃ | 8.74 – 8.66 | m | 1H |

| 7.80 | d, J = 8.0 Hz | 1H | ||

| 7.75 | dd, J = 7.6, 1.6 Hz | 1H | ||

| 7.69 | td, J = 7.6, 2.0 Hz | 1H | ||

| 7.41 – 7.33 | m | 1H | ||

| 7.23 – 7.23 | m | 1H | ||

| 7.08 | td, J = 7.6, 0.8 Hz | 1H | ||

| 7.00 | d, J = 8.4 Hz | 1H | ||

| 3.84 | s | 3H (OCH₃) |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, 'm' denotes multiplet, and 'J' represents the coupling constant in Hertz (Hz).

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In this compound, each carbon atom in the pyridine ring and the methoxy group will produce a distinct signal. The carbon atom attached to the fluorine will show a characteristic splitting pattern (a doublet) due to C-F coupling.

For instance, the ¹³C NMR spectrum of 2-(4-chlorophenyl)quinoline, a more complex heterocyclic system, shows a doublet for the carbon attached to fluorine at δ 163.7 ppm with a large coupling constant of J = 249.8 Hz, which is characteristic of a direct C-F bond. rsc.org The chemical shifts of the other carbons provide a complete map of the carbon framework. rsc.org

Table 2: Representative ¹³C NMR Data for Analogues

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| 2-(4-Chlorophenyl)quinoline rsc.org | CDCl₃ | 163.7 (d, J = 249.8 Hz) | C-F |

| 156.1, 148.1, 136.8 | Aromatic C | ||

| 135.7 (d, J = 3.1 Hz) | Aromatic C | ||

| 129.7, 129.6, 129.4, 129.3, 127.4, 127.0, 126.3 | Aromatic C | ||

| 118.5, 115.7 (d, J = 21.7 Hz) | Aromatic C | ||

| 2-(2-Methoxyphenyl)pyridine rsc.org | CDCl₃ | 156.8, 156.0, 149.3, 135.6, 131.1, 129.9, 129.0, 125.1, 121.6, 121.0, 111.2 | Aromatic & Pyridine C |

| 55.5 | OCH₃ |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to study fluorine-containing compounds. aiinmr.com The chemical shift of the fluorine atom in this compound provides direct information about its electronic environment. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for detecting subtle changes in the molecular structure. aiinmr.com For example, in 2-(4-fluorophenyl)pyridine, the fluorine signal appears at δ -112.38 ppm in CDCl₃. rsc.org The precise chemical shift is sensitive to the solvent and the presence of other functional groups in the molecule. slideshare.net

Studies on related fluorinated compounds, such as 5-fluoro-2'-deoxyuridine (B1346552), have demonstrated the utility of ¹⁹F NMR in probing molecular structure and interactions. nih.govnih.gov

Two-dimensional (2D) NMR techniques are instrumental in assigning the complex spectra of molecules like this compound and its analogues.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It helps in tracing the connectivity of protons within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu This is crucial for unambiguously assigning the carbon signals in the ¹³C NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. youtube.com

Together, these 2D NMR experiments provide a comprehensive picture of the molecular structure, confirming the assignments made from 1D NMR spectra. researchgate.netprinceton.edu

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound would exhibit characteristic bands for the C-F, C-O, and pyridine ring vibrations.

C-F Stretching : The C-F stretching vibration typically appears in the region of 1000-1400 cm⁻¹. The exact position can provide information about the electronic environment of the C-F bond.

C-O Stretching : The C-O stretching vibrations of the methoxy group would be expected in the 1000-1300 cm⁻¹ region.

Pyridine Ring Vibrations : The pyridine ring has several characteristic vibrational modes, including ring stretching and bending vibrations. These are often observed in the fingerprint region (below 1500 cm⁻¹) of the spectrum.

A study on the pyridine-borane complex using Raman spectroscopy showed that the vibrational modes of pyridine are perturbed upon complexation, indicating changes in the electronic structure. nih.gov For instance, certain ring breathing modes and C-H wagging motions can be identified and their shifts analyzed to understand intermolecular interactions. nih.gov

Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. Key vibrational modes include the C-F stretch, the C-O ether linkage, and the aromatic C-N and C-C stretching vibrations of the pyridine ring. The precise positions of these bands can be influenced by the electronic effects of the fluorine and methoxy substituents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of this compound. This precision is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The analysis of this fragmentation pattern provides valuable structural information. Common fragmentation pathways for pyridine derivatives often involve the loss of substituents or cleavage of the pyridine ring. For this compound, characteristic fragments may arise from the loss of a methyl group from the methoxy substituent or the elimination of a fluorine atom.

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is particularly useful for the analysis of complex mixtures and for pharmacokinetic studies. In the context of this compound and its analogues, LC-MS can be employed to separate and identify these compounds in various matrices, such as biological fluids or reaction mixtures. nih.gov For instance, a sensitive and selective liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed for the simultaneous determination of five pyridine alkaloids in dog plasma, demonstrating the utility of this technique in pharmacokinetic studies. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy orbitals to higher energy orbitals. The resulting spectrum, which is a plot of absorbance versus wavelength, is characteristic of the compound's electronic structure. The methoxypyridine moiety is a key chromophore, and its UV-Vis spectrum is influenced by the electronic effects of the fluoro and methoxy groups. Kinetic aqueous solubility of related compounds has been measured at pH 7.4 by UV/Vis absorbance in PBS buffer. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. While no specific X-ray crystal structure for this compound was found in the provided search results, the structures of related pyridine derivatives have been established by X-ray diffraction. This technique confirmed the diaxial configuration of PO+ groups in the addition of phenoxathiin (B166618) cation radical to cycloalkenes.

Advanced Spectroscopic Techniques for Isotope Labeling Studies

Isotope labeling is a powerful technique in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) that facilitates the structural elucidation of complex molecules. By selectively replacing specific atoms with their heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), researchers can gain invaluable information that is often inaccessible with unlabeled compounds. This is particularly advantageous in the study of fluorinated pyridines like this compound.

Isotopic labeling plays an indispensable role in the structure determination of a wide range of molecules, from small organic compounds to large biomacromolecules. sigmaaldrich.com The introduction of isotopes can enhance NMR sensitivity and allows for site-specific investigation of structures and intermolecular interactions. sigmaaldrich.com For instance, uniform ¹³C and ¹⁵N labeling is a common strategy in biomolecular NMR. nih.gov

In the context of this compound, selective ¹³C labeling of the pyridine ring or the methoxy group would provide unambiguous assignment of carbon signals in the ¹³C NMR spectrum. This is achieved by synthesizing the molecule using a ¹³C-labeled precursor. For example, using ¹³C-labeled methanol (B129727) in the synthesis would result in a significantly enhanced signal for the methoxy carbon, confirming its chemical shift.

Furthermore, ¹⁵N labeling of the pyridine nitrogen would allow for direct observation of the nitrogen environment through ¹⁵N NMR spectroscopy. This can provide insights into the electronic effects of the fluorine and methoxy substituents on the nitrogen atom. While ¹⁵N has a low natural abundance, its incorporation simplifies spectra and provides direct information on the nitrogen's chemical environment. acs.orgresearchgate.net

Deuterium (B1214612) (²H) labeling is another valuable tool. sigmaaldrich.com Replacing the protons on the pyridine ring with deuterium would simplify the ¹H NMR spectrum by removing their signals and associated couplings. This can help in the assignment of the remaining proton signals, such as those of the methoxy group. Perdeuteration, in combination with ¹³C and ¹⁵N labeling, can also be used to obtain high-resolution spectra of larger molecules by reducing line broadening from ¹H dipolar coupling. sigmaaldrich.com

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), become even more powerful with isotopically labeled samples. numberanalytics.comweebly.com An HSQC experiment on a ¹³C-labeled sample of this compound would show direct correlations between each carbon atom and its attached protons, while an HMBC experiment would reveal longer-range couplings (2-3 bonds), helping to piece together the molecular structure. numberanalytics.comweebly.com

The use of fluorine-19 (¹⁹F) NMR is inherently an advanced technique for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org In conjunction with isotope labeling, ¹⁹F NMR can provide detailed information about through-bond and through-space interactions. For example, coupling between ¹⁹F and a strategically placed ¹³C label can confirm spatial proximity through the measurement of their coupling constant.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Observed Signals/Fragments |

| ¹H NMR | δ ~7.8 (d, 1H, H-6), δ ~7.3 (dd, 1H, H-4), δ ~7.0 (dd, 1H, H-3), δ 3.8 (s, 3H, -OCH₃) |

| ¹³C NMR | δ ~160 (d, C-2), δ ~145 (d, C-5), δ ~140 (d, C-6), δ ~125 (d, C-4), δ ~110 (d, C-3), δ ~56 (s, -OCH₃) |

| ¹⁹F NMR | δ ~-70 to -90 (relative to CFCl₃) |

| IR (cm⁻¹) | ~2950-2850 (C-H, methoxy), ~1600-1450 (C=C, C=N aromatic), ~1250 (C-O, aryl ether), ~1100 (C-F) |

| Mass Spec (m/z) | 127 (M⁺), 112 (M⁺ - CH₃), 98 (M⁺ - CHO), 84 (M⁺ - CH₃CO) |

Note: The data in this table are predicted values based on the analysis of structurally similar compounds and general spectroscopic principles. Actual experimental values may vary.

The fragmentation pattern in mass spectrometry can also be clarified using isotope labeling. For example, if the methoxy group were labeled with ¹³C, any fragments containing this group would show a mass shift of +1, allowing for a more confident assignment of the fragmentation pathway. The typical fragmentation of pyridine involves the loss of HCN or related fragments. nist.govmassbank.euresearchgate.net For substituted pyridines, the loss of substituents or parts of substituents is also common.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 5 Methoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's electronic structure and energy. For a substituted pyridine (B92270) derivative such as 2-Fluoro-5-methoxypyridine, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation approximately, providing detailed information about its chemical nature.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. aps.orgmdpi.com Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. aps.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. nih.gov

For this compound, DFT calculations, commonly using a hybrid functional like B3LYP, would be employed to predict various properties. These include the optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and total energy. nih.gov Such calculations provide a foundational understanding of the molecule's stability and electronic distribution.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Calculated Value (B3LYP/6-311++G(d,p)) | Unit |

|---|---|---|

| Total Energy | -458.723 | Hartrees |

| Dipole Moment | 2.15 | Debye |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation for a molecule of this type.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides an approximate solution to the time-independent Schrödinger equation. wikipedia.org It operates on the principle of approximating the N-body wavefunction of a system as a single Slater determinant of N spin-orbitals. wikipedia.org While computationally less intensive than more advanced methods, the primary limitation of the HF method is its neglect of electron correlation, which can affect the accuracy of the results. mdpi.com

Despite this, HF calculations are valuable as a starting point for more sophisticated, correlation-corrected methods. A comparative analysis between HF and DFT results for this compound would highlight the influence of electron correlation on the calculated properties, particularly total energy.

Table 2: Comparison of Total Energy Calculated by HF and DFT Methods

| Method | Basis Set | Calculated Total Energy (Hartrees) |

|---|---|---|

| Hartree-Fock (HF) | 6-311++G(d,p) | -456.518 |

Note: The data in this table is illustrative, demonstrating the typical difference in energy values obtained from HF and DFT calculations due to the inclusion of electron correlation in DFT.

In quantum chemical calculations, a basis set is a collection of mathematical functions used to construct the molecular orbitals. wikipedia.org The choice of basis set is critical as it directly impacts the accuracy and computational expense of the calculation. mit.edu A larger, more flexible basis set can provide more accurate results but requires significantly more computational resources. umich.edu

Commonly used basis sets include the Pople-style sets (e.g., 6-31G, 6-311++G(d,p)) and Dunning's correlation-consistent sets (e.g., cc-pVDZ, cc-pVTZ). wikipedia.orgfiveable.me The inclusion of polarization functions (e.g., 'd' and 'p') and diffuse functions ('+') is often necessary to accurately describe the electron distribution, especially in molecules containing heteroatoms and for calculating properties like electron affinity. For a molecule like this compound, a split-valence basis set like 6-311++G(d,p) is often chosen to achieve a good compromise between accuracy and computational demand. nih.gov

Table 3: Overview of Common Basis Sets in Quantum Chemistry

| Basis Set | Description | Typical Application |

|---|---|---|

| STO-3G | Minimal basis set | Preliminary, low-accuracy calculations |

| 6-31G(d) | Split-valence, polarized | Geometry optimizations of organic molecules |

| 6-311++G(d,p) | Triple-split valence, polarized, diffuse | High-accuracy energy and property calculations |

Molecular Geometry and Conformational Analysis

Theoretical calculations are instrumental in determining the three-dimensional structure of molecules. For this compound, computational methods are used to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. This involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles.

A significant aspect of the structural analysis for this molecule is the conformational preference of the methoxy (B1213986) (-OCH₃) group. The orientation of the methyl group relative to the pyridine ring can be described by the C4-C5-O-C(methyl) dihedral angle. Computational analysis would reveal the most stable conformer(s) by comparing the energies of different rotational isomers. For many substituted pyridines and related heterocycles, a planar or near-planar arrangement of such substituents with the ring is often the most stable conformation due to electronic effects like resonance.

Table 4: Predicted Geometric Parameters for the Optimized Structure of this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-F | 1.34 Å |

| C5-O | 1.36 Å | |

| O-C(methyl) | 1.43 Å | |

| N1-C2 | 1.33 Å | |

| Bond Angle | F-C2-N1 | 117.5° |

| C4-C5-O | 124.8° | |

| C5-O-C(methyl) | 118.2° |

Note: The data presented is based on typical values for similar molecular structures and represents a plausible optimized geometry.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep insights into its reactivity, stability, and spectroscopic properties. Computational methods allow for the visualization and quantification of how electrons are distributed within the molecule.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.me The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. journaljpri.com For this compound, the electron-withdrawing fluorine atom and the electron-donating methoxy group would have opposing effects on the electron density of the pyridine ring, influencing the energies and spatial distributions of the frontier orbitals. ossila.com

Table 5: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.95 |

| LUMO Energy | -0.88 |

| HOMO-LUMO Gap (ΔE) | 6.07 |

Note: These values are illustrative and consistent with those expected for substituted pyridine derivatives based on similar computational studies. mdpi.com

Charge Distribution and Electrostatic Potential Maps

Information regarding the distribution of electron density and the resulting electrostatic potential map, which is crucial for understanding intermolecular interactions and reactivity, has not been computationally determined for this compound in published studies.

Natural Bond Orbital (NBO) Analysis

A detailed analysis of the bonding and electronic structure through NBO calculations, which would provide insights into orbital interactions and charge transfer, is not available in the literature.

Spectroscopic Property Predictions

Computational NMR Chemical Shift Prediction

While experimental NMR data exists, there are no published computational studies that predict the 1H, 13C, or 19F NMR chemical shifts of this compound, which would serve to validate theoretical models and aid in spectral assignment.

Vibrational Frequency Calculations

Theoretical calculations of the infrared and Raman vibrational frequencies for this compound, which are essential for its spectroscopic characterization, have not been reported.

UV-Vis Spectra Simulations

There is a lack of published time-dependent DFT (TD-DFT) or other theoretical simulations of the electronic transitions that would constitute the UV-Vis absorption spectrum of this compound.

Reaction Mechanism Studies

No computational investigations into the mechanisms of chemical reactions involving this compound have been found in the scientific literature. Such studies would be invaluable for understanding its reactivity and for the rational design of synthetic pathways.

Transition State Elucidation

The elucidation of transition states is fundamental to understanding the mechanisms of chemical reactions involving this compound. Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize the geometry and energy of these transient structures. For reactions such as nucleophilic aromatic substitution (SNAr), a common pathway for halopyridines, identifying the transition state is crucial for predicting reaction rates and understanding substituent effects.

In a typical SNAr reaction of this compound, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. The transition state for the formation of this intermediate can be located on the potential energy surface using various computational algorithms. The vibrational frequency analysis of the optimized geometry of the transition state is then performed to confirm its identity; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

While specific transition state calculations for this compound are not extensively reported in the literature, studies on similar 2-halopyridines provide a framework for what to expect. For instance, the high electronegativity of the fluorine atom makes the C2 position highly susceptible to nucleophilic attack. The methoxy group at the C5 position, being an electron-donating group, would be expected to slightly decrease the reactivity towards nucleophiles compared to an unsubstituted 2-fluoropyridine (B1216828). However, its influence on the transition state geometry and energy would be a key aspect of a dedicated computational study.

Table 1: Representative Computational Methods for Transition State Elucidation

| Method | Basis Set | Key Features |

| B3LYP | 6-311++G(d,p) | A widely used hybrid DFT functional that provides a good balance between accuracy and computational cost for geometry optimization and frequency calculations. |

| M06-2X | 6-311++G(d,p) | A meta-hybrid DFT functional that often provides improved accuracy for main-group chemistry and non-covalent interactions, which can be important in the transition state. |

| CASSCF | Varies | A multi-reference method suitable for more complex reactions where the electronic structure of the transition state is not well-described by a single determinant. |

Reaction Pathway Energetics

Understanding the energetics of a reaction pathway is essential for predicting its feasibility and kinetics. Computational chemistry allows for the calculation of the potential energy surface, which maps the energy of the system as a function of the geometric coordinates of the atoms. This includes the energies of the reactants, products, intermediates, and transition states.

For this compound, a key reaction pathway of interest is the nucleophilic aromatic substitution. The energy profile for such a reaction would typically show the relative energies of the reactants, the first transition state leading to the Meisenheimer intermediate, the intermediate itself, the second transition state for the departure of the fluoride (B91410) leaving group, and the final products. The activation energy, which is the energy difference between the reactants and the highest energy transition state, is a critical parameter that determines the reaction rate.

Table 2: Hypothetical Energy Profile Data for a Nucleophilic Aromatic Substitution on this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0.0 |

| Transition State 1 | +15 to +25 |

| Meisenheimer Intermediate | +5 to +15 |

| Transition State 2 | +10 to +20 |

| Products | Variable (depends on nucleophile) |

Note: The values in this table are illustrative and would require specific quantum chemical calculations to be determined accurately.

Computational Prediction of Acidity and Basicity (pKa)

The acidity or basicity of a molecule, quantified by its pKa value, is a fundamental chemical property. Computational methods have become increasingly reliable for the prediction of pKa values, often providing accuracy within one pKa unit of experimental values. acs.org These predictions are typically based on thermodynamic cycles that dissect the protonation/deprotonation process into steps that can be calculated with high accuracy.

For this compound, the basicity is associated with the lone pair of electrons on the pyridine nitrogen atom. The pKa of the conjugate acid (the pyridinium (B92312) ion) can be calculated using quantum chemical methods. The most common approach involves calculating the Gibbs free energy change for the deprotonation of the pyridinium ion in the gas phase and in solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are often used to account for the effect of the solvent. nih.gov

Table 3: Common Computational Approaches for pKa Prediction

| Method | Solvation Model | Key Features |

| DFT (e.g., B3LYP) | CPCM/SMD | Calculates the Gibbs free energies of the protonated and deprotonated species in a continuum solvent. |

| Ab initio (e.g., G3) | CPCM/SMD | High-accuracy composite methods for gas-phase energies, combined with a solvation model for the free energy of solvation. |

| Isodesmic Reactions | Any | Reduces errors by calculating the pKa relative to a chemically similar compound with a known experimental pKa. |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. This method is particularly well-suited for investigating intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the behavior of molecules in the condensed phase.

For this compound, MD simulations can provide a detailed picture of how individual molecules interact with each other and with solvent molecules. In a simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to propagate the system forward in time. This results in a trajectory that describes the positions and velocities of all atoms as a function of time.

Analysis of an MD trajectory for this compound in a solvent like water or an organic solvent could reveal:

Solvation Structure: The arrangement of solvent molecules around the solute, including the formation of hydrogen bonds between water and the pyridine nitrogen or the methoxy oxygen.

Dimerization and Aggregation: The tendency of this compound molecules to self-associate through π-π stacking of the pyridine rings or other non-covalent interactions.

Dynamical Properties: Transport properties such as diffusion coefficients and rotational correlation times.

While specific MD simulation studies on this compound are not prominent in the literature, the general methodology is well-established for a wide range of organic molecules. dovepress.com Such simulations would be invaluable for understanding its behavior in solution and for designing materials with specific properties.

Table 4: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

| Interaction Type | Description |

| Hydrogen Bonding | Between the pyridine nitrogen or methoxy oxygen and hydrogen bond donors (e.g., water). |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent molecules. |

| Dipole-Dipole Interactions | Electrostatic interactions between the permanent dipoles of the molecules. |

| van der Waals Interactions | Weak, short-range electrostatic attractions between induced dipoles. |

Applications of 2 Fluoro 5 Methoxypyridine in Medicinal Chemistry

As a Versatile Building Block in Drug Discovery